(2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide
Description
(2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide is a quaternary phosphonium salt characterized by a benzhydryloxy (diphenylmethoxy) group, an oxo (ketone) moiety, and a triphenylphosphonium bromide core. The benzhydryloxy group imparts significant lipophilicity and steric bulk, distinguishing it from simpler analogs.
Properties
IUPAC Name |
(2-benzhydryloxy-2-oxoethyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O2P.BrH/c34-32(35-33(27-16-6-1-7-17-27)28-18-8-2-9-19-28)26-36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31;/h1-25,33H,26H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKVSUBZWDZJQQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate benzhydryloxy-oxo-ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to phosphines.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide can be used as a reagent for the preparation of various phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology
The compound may have potential applications in biological research, particularly in the study of phosphonium-based drug delivery systems. Phosphonium salts are known to target mitochondria, making them useful in mitochondrial research.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anticancer agent, given the ability of phosphonium salts to selectively accumulate in cancer cells.
Industry
Industrially, the compound can be used in the development of advanced materials, such as ionic liquids and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of (2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide involves its interaction with molecular targets such as enzymes or cellular membranes. The phosphonium group can facilitate the compound’s entry into cells, where it may exert its effects by disrupting mitochondrial function or interacting with specific proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among phosphonium salts arise from substituents on the oxoethyl chain and the phosphonium core. These variations influence reactivity, solubility, and biological activity.
Table 1: Substituent Comparison of Select Phosphonium Salts
Contradictions and Limitations
- Drug Loading Efficiency: While miktoarm polymers with TPPBr show >70 wt% CoQ10 loading , bulkier analogs like the target compound may face challenges in nanocarrier encapsulation due to steric hindrance.
- Reactivity Trade-offs : Cyclopropyl-oxoethyl-TPP’s ring strain increases reactivity , but benzhydryloxy’s bulk could hinder reaction rates in Wittig reactions compared to smaller esters .
Biological Activity
(2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide, a quaternary phosphonium salt, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by a triphenylphosphonium cation, which enhances its lipophilicity and ability to penetrate biological membranes, particularly mitochondrial membranes.
Chemical Structure
The chemical formula of this compound is CHBrOP. Its structure consists of a phosphonium center bonded to a triphenyl group and an oxoethyl moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with mitochondrial membranes. The triphenylphosphonium group facilitates the accumulation of the compound in mitochondria due to the negative membrane potential of these organelles. This localization allows for targeted therapeutic effects, particularly in cancer cells where mitochondrial dysfunction is prevalent.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
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Anticancer Activity :
- The compound has shown potential in inducing apoptosis in cancer cells by disrupting mitochondrial function and promoting the release of pro-apoptotic factors.
- Studies indicate that it enhances the efficacy of chemotherapeutic agents by facilitating their delivery to mitochondria, thereby increasing cytotoxic effects on tumor cells .
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Antioxidant Properties :
- It exhibits antioxidant activity, potentially mitigating oxidative stress within cells. This property is crucial for protecting against cellular damage and supporting overall cell health.
- Mitochondrial Targeting :
Case Studies
Several studies have explored the biological implications of this compound:
Study 1: Mitochondrial Targeting and Apoptosis
A study demonstrated that this compound effectively delivers doxorubicin to mitochondria, enhancing apoptosis in HeLa cancer cells. The results indicated that treatment with the compound significantly increased cell death compared to doxorubicin alone .
Study 2: Antioxidant Effects
Another investigation assessed the antioxidant capabilities of this phosphonium salt. It was found to reduce reactive oxygen species (ROS) levels in stressed cells, indicating its potential as a protective agent against oxidative damage.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing (2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or alkylation of triphenylphosphine with a brominated precursor. For example, refluxing triphenylphosphine with a brominated ester (e.g., 2-bromoethyl benzoate derivatives) in toluene or dichloromethane under nitrogen can yield phosphonium salts. Key considerations include stoichiometric ratios, solvent polarity, and reaction duration. Post-synthesis purification via recrystallization or chromatography is critical to isolate high-purity products .
- Yield Optimization : Adjusting reaction temperature (e.g., 80–110°C), using anhydrous solvents, and ensuring excess triphenylphosphine can improve yields. Monitoring by TLC or NMR helps track intermediate formation .
Q. How is this compound utilized in Wittig reactions, and what structural features dictate its reactivity?
- Mechanistic Role : The phosphonium moiety acts as a precursor to ylides, which react with carbonyl groups to form alkenes. The benzhydryloxy group influences ylide stability and regioselectivity.
- Experimental Design : Generate the ylide by deprotonation with strong bases (e.g., NaHMDS, KOtBu) in THF or DMF. React with aldehydes/ketones at low temperatures (−78°C to 0°C) to control stereochemistry. Product isolation often involves aqueous workup and chromatography .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Look for distinct peaks from the benzhydryloxy group (δ 6.5–7.5 ppm for aromatic protons) and the phosphonium center (downfield shifts due to electronegativity).
- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and P–C bonding (600–800 cm⁻¹).
- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular ion peaks and bromide counterion presence .
Advanced Research Questions
Q. How can low yields in coupling reactions involving this phosphonium salt be systematically addressed?
- Troubleshooting : Low yields in reactions like Trost couplings (e.g., 26% in ) may stem from competing side reactions or poor ylide formation. Strategies include:
- Screening palladium catalysts (e.g., Pd(dba)₂ vs. Pd(OAc)₂).
- Optimizing ligand-to-metal ratios (e.g., PPh₃ or bidentate ligands).
- Using additives (e.g., Et₃N, LiBr) to stabilize intermediates.
- Employing high-dilution conditions to suppress oligomerization .
Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?
- DFT/MD Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict ylide nucleophilicity and transition-state energetics. Solvent effects (e.g., DCM vs. toluene) can be modeled using COSMO-RS.
- Case Study : Molecular docking studies can explore its potential as a mitochondrial probe (analogous to ’s triphenylphosphonium derivatives), predicting accumulation efficiency based on lipophilicity and charge distribution .
Q. How do stereochemical outcomes vary in asymmetric syntheses employing this compound?
- Stereoselectivity : The bulky benzhydryloxy group may induce steric effects in ylide-carbonyl interactions, favoring E- or Z-alkene formation. Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can enhance enantioselectivity.
- Analysis : Compare NOESY (for cis/trans alkene geometry) and chiral HPLC to quantify enantiomeric excess. For example, modifying the ester substituents (e.g., replacing benzhydryl with smaller groups) can alter steric bias .
Data Contradiction & Validation
Q. How should researchers reconcile conflicting reports on reaction yields or byproduct formation?
- Case Study : reports a 26% yield for a Trost coupling, while similar reactions in achieve >60% yields. Discrepancies may arise from:
- Catalyst Purity : Trace moisture or oxygen degrades Pd complexes.
- Substrate Compatibility : Electron-deficient carbonyls react sluggishly.
- Validation Steps : Replicate conditions with internal standards (e.g., GC-MS) and characterize byproducts via HRMS or X-ray crystallography .
Applications in Advanced Systems
Q. What novel applications exist for this compound beyond traditional organic synthesis?
- Mitochondrial Targeting : Analogous triphenylphosphonium salts () accumulate in mitochondria due to their lipophilic cationic nature. This compound could deliver bioactive payloads (e.g., antioxidants) to study oxidative stress pathways.
- Material Science : Incorporate into ionic liquids or polymers for conductive materials, leveraging its thermal stability and charge mobility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
